molecular formula C4H3Br2N3 B131937 2-Amino-3,5-dibromopyrazine CAS No. 24241-18-7

2-Amino-3,5-dibromopyrazine

Cat. No. B131937
Key on ui cas rn: 24241-18-7
M. Wt: 252.89 g/mol
InChI Key: DTLBKXRFWUERQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732604B2

Procedure details

A mixture of quinolin-6-ylmethanamine (13 g, 82 mmol), 3,5-dibromopyrazin-2-amine (21 g, 82 mmol) and di-isopropylethylamine (16 mL, 89 mmol) was heated to 130° C. for five hours. The reaction was diluted with dichloromethane:ethanol (9:1) and the resulting suspension was filtered. The precipitate was washed sequentially with water and ether and air dried to afford 6-bromo-N2-(quinolin-6-ylmethyl)pyrazine-2,3-diamine (13 g, 49%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][NH2:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Br[C:14]1[C:15]([NH2:21])=[N:16][CH:17]=[C:18]([Br:20])[N:19]=1.C(N(C(C)C)CC)(C)C>ClCCl.C(O)C>[Br:20][C:18]1[N:19]=[C:14]([NH:12][CH2:11][C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[N:1]=[CH:2][CH:3]=[CH:4]3)[C:15]([NH2:21])=[N:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CN
Name
Quantity
21 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
The precipitate was washed sequentially with water and ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C(=N1)NCC=1C=C2C=CC=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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